molecular formula C28H23N3O2S B11776968 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11776968
M. Wt: 465.6 g/mol
InChI Key: RIWITOZOFOZFSB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical research reagent based on the privileged 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold. This molecular framework is recognized for its diverse biological activities and is a valuable building block in medicinal chemistry and agrochemical research . The core structure has been identified as a key scaffold for the development of potent and selective positive allosteric modulators (PAMs) for muscarinic receptors, specifically the M4 subtype. One optimized analogue, ML253, demonstrated nanomolar potency and efficacy in preclinical models of schizophrenia, highlighting the potential of this chemotype in neuroscience research . Furthermore, closely related compounds featuring the 3-aminothieno[2,3-b]pyridine-2-carboxamide structure have shown significant insecticidal bioefficacy against pests like the cowpea aphid ( Aphis craccivora ), indicating its relevance in developing new agrochemical agents . The scaffold's versatility is further demonstrated by its use as a precursor in synthesizing more complex polyheterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones, which are of interest for their fluorescent properties and potential biological activities . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-21(33-2)15-13-18)24-25(29)26(34-28(24)31-23)27(32)30-20-6-4-3-5-7-20/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

RIWITOZOFOZFSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The thieno[2,3-b]pyridine core is constructed using a palladium-catalyzed Suzuki-Miyaura reaction. Starting with 2,6-dichloronicotinonitrile (8 ), cross-coupling with 4-methoxyphenylboronic acid introduces the 4-methoxyphenyl group at the 6-position of the pyridine ring. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : 1,4-dioxane at reflux (100°C)

  • Base : K₂CO₃ (2 equiv)

  • Yield : 65–78% for monosubstituted intermediates.

The resulting 2-chloro-6-(4-methoxyphenyl)nicotinonitrile (9 ) undergoes SNAr with ethyl thioglycolate in the presence of triethylamine to form ethyl 3-amino-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate (22 ).

Amide Formation via HATU Coupling

Ester hydrolysis of 22 with aqueous NaOH (2M, 60°C, 4h) yields the corresponding carboxylic acid, which is coupled with aniline using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF:

  • Reaction Time : 12h at room temperature

  • Yield : 82–89%

  • Purity : >95% (HPLC).

One-Pot Synthesis from Enaminones

A streamlined one-pot method utilizes enaminones and 2-cyanothioacetamide (Figure 1).

  • Cyclocondensation : Enaminone 1a reacts with 2-cyanothioacetamide in DMF/K₂CO₃ at 80°C for 6h.

  • Alkylation : Addition of methyl bromoacetate at room temperature induces intramolecular cyclization.

  • Workup : Precipitation with cold water and chromatography (PE/EA = 8:1) yields the thienopyridine scaffold.

Optimized Conditions :

ParameterValue
Temperature80°C → RT
SolventDMF
BaseK₂CO₃ (2 equiv)
Yield78–90%

Oxidative Dimerization of Thienopyridine Precursors

Unusual dimerization pathways have been reported using NaOCl as an oxidant. Treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamide (30f ) with 10% aqueous NaOCl in 1,4-dioxane (3h, RT) generates dimeric polycycles (31f ) as side products:

  • Conversion : >95% (TLC monitoring)

  • Isolation : Flash chromatography (PE/EA gradient)

  • Yield : 37–55% for dimeric byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Suzuki Cross-CouplingPd-mediated coupling65–78>95Gram-scale
One-Pot SynthesisCyclocondensation78–9090–95Limited
Oxidative DimerizationNaOCl oxidation37–5585–90Non-scalable

Key Findings :

  • The Suzuki-Miyaura route offers superior scalability, with demonstrated gram-scale synthesis (1.33g, 45% yield).

  • One-pot methods reduce purification steps but require stringent control of reaction stoichiometry.

  • Oxidative dimerization, while mechanistically intriguing, is impractical for targeted synthesis due to competing pathways.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.51 (s, 1H, NH), 7.99–7.96 (m, 2H, ArH), 7.75 (d, J = 7.8 Hz, 2H, ArH), 2.42 (s, 3H, CH₃).

  • ¹³C NMR : 166.5 (C=O), 150.4 (C-N), 21.3 (CH₃).

  • HRMS : m/z calcd. for C₂₈H₂₃N₃O₂S [M+H]⁺: 465.1461, found: 465.1464.

Chromatographic Purity

  • HPLC : Retention time = 12.3min (C18 column, 70:30 MeOH/H₂O).

  • Melting Point : 190–192°C .

Chemical Reactions Analysis

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives with potential pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide have shown promising activity against various bacterial strains and fungi. The evaluation methods typically involve agar-well diffusion tests to determine the minimum inhibitory concentration (MIC) .

Compound Microorganism MIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans64

Antiviral Properties

Heterocyclic compounds like thieno[2,3-b]pyridines have been identified as promising candidates for antiviral drug development. Research indicates that modifications at specific positions on the thieno-pyridine scaffold can enhance activity against viral targets, including those responsible for HIV and hepatitis .

Antitumor Activity

The anticancer potential of thieno[2,3-b]pyridine derivatives has been investigated extensively. These compounds have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various pathways .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thieno[2,3-b]pyridine derivatives highlighted their antimicrobial efficacy against resistant bacterial strains. The synthesized compound exhibited a significant reduction in bacterial growth compared to control groups.

Case Study 2: Antiviral Screening

In a screening assay for antiviral activity, compounds derived from thieno[2,3-b]pyridines were tested against HIV protease inhibitors. The results indicated that certain substitutions could enhance inhibitory activity by several folds compared to existing antiviral agents .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[2,3-b]pyridine-2-carboxamides are highly dependent on substituent variations. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name 4-Position 6-Position N-Substituent Key Features
Target Compound 4-Methoxyphenyl p-Tolyl Phenyl Balanced lipophilicity; potential for π-π interactions
9c (KuSaSch027) 3-Chlorophenyl - 2-Chlorophenyl Electron-withdrawing Cl groups enhance antiplasmodial activity
4a () Methyl Phenyl p-Tolyl Smaller 4-substituent reduces steric hindrance; high yield (83%)
CID 1022440 () Trifluoromethyl Phenyl 4-Methoxyphenyl CF3 group improves metabolic stability; electron-withdrawing effects
3-Amino-4-cyclopropyl-6-(difluoromethyl)... Cyclopropyl Difluoromethyl - Aliphatic substituents alter solubility and bioavailability

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported ~1630–1730 (inferred) Aromatic protons: 6.8–7.5
9c (KuSaSch027) Not specified 1731 NH2: 6.95; aromatic Cl: 7.1–7.4
4a () 249–251 1635 CH3: 2.25–2.84; NH2: 6.95
3-Amino-4-(methoxymethyl)... Not reported 1640 Methoxymethyl: δ 3.3–3.5

Biological Activity

3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide, a compound belonging to the thieno[2,3-b]pyridine class, has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C22H23N3O2S\text{C}_{22}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}
  • Molecular Weight: 363.5 g/mol
  • LogP (XLogP3-AA): 5.1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 3

These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to 3-amino derivatives exhibit significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The binding affinity to the colchicine site on tubulin has been demonstrated through various studies. For instance:

  • Inhibition of Tubulin Polymerization: The compound shows IC50 values in the low micromolar range against tubulin polymerization, indicating potent activity against microtubule dynamics essential for mitosis .

Anticancer Activity

  • Cell Line Studies:
    • The compound has been tested against various human cancer cell lines, demonstrating significant antiproliferative activity. For example, it exhibited IC50 values ranging from 0.92 μM to 1.5 μM in assays involving human transformed cell lines .
    • In particular, it induced G2/M phase cell cycle arrest and apoptosis in sensitive cancer cells, similar to known tubulin inhibitors like combretastatin A-4 .
  • Mechanistic Insights:
    • Docking studies reveal that the compound interacts with critical residues in the tubulin binding site, facilitating its inhibitory effects on microtubule assembly .
    • The presence of the methoxyphenyl group enhances hydrophobic interactions within the binding pocket, contributing to its potency .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory contexts:

  • It inhibited LPS-induced TNF-alpha release in cellular models, highlighting its potential utility beyond oncology into inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds indicate that modifications to the thieno[2,3-b]pyridine scaffold can significantly alter biological activity:

ModificationEffect on ActivityReference
Substitution at position 2 with methoxy groupsIncreased potency against tubulin polymerization
Variations in aryl substituents (e.g., p-tolyl)Altered lipophilicity and cellular uptake
Introduction of additional nitrogen heterocyclesEnhanced interaction with target proteins

Case Studies

  • In Vivo Efficacy:
    • Preclinical models have demonstrated that compounds structurally related to 3-amino derivatives can significantly reduce tumor growth in xenograft models by targeting microtubule dynamics .
  • Comparative Studies:
    • When compared to other known inhibitors like vincristine and paclitaxel, this compound exhibited a favorable profile regarding metabolic stability and reduced side effects associated with traditional chemotherapeutics .

Q & A

Q. What are the critical considerations for synthesizing thieno[2,3-b]pyridine derivatives like this compound?

The synthesis requires multi-step reactions with strict control of temperature, solvent polarity, and reaction time to ensure regioselectivity and high yields. Key steps include:

  • S-Alkylation of precursor thiones (e.g., 3-cyanopyridine-2(1H)-thiones) followed by Thorpe-Ziegler isomerization to form the thieno[2,3-b]pyridine core .
  • Amide coupling under anhydrous conditions using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification via column chromatography or recrystallization to isolate the product. Characterization typically involves ¹H/¹³C NMR , mass spectrometry (MS) , and HPLC for purity validation .

Q. How is the compound structurally characterized to confirm its identity?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR spectroscopy resolves substituent positions (e.g., methoxyphenyl or p-tolyl groups) via chemical shift analysis and coupling constants .
  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • FT-IR spectroscopy identifies functional groups like amine (-NH₂) and carbonyl (C=O) stretches .

Q. What preliminary biological assays are recommended for evaluating pharmacological potential?

Initial screening should include:

  • In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations .
  • Antimicrobial activity via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural models?

Discrepancies in substituent orientation or tautomeric forms (e.g., keto-enol equilibria) are resolved using:

  • X-ray crystallography to determine absolute configuration and packing motifs .
  • Density Functional Theory (DFT) calculations to compare experimental vs. optimized geometries . For example, confirmed the title compound’s planar thieno[2,3-b]pyridine core and non-covalent interactions (e.g., π-π stacking) using crystallographic data (R factor = 0.043) .

Q. What strategies optimize yield in challenging synthetic steps (e.g., regioselective functionalization)?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocycle formation .
  • Protecting groups (e.g., Boc for amines) prevent side reactions during multi-step syntheses .
  • Solvent screening (e.g., switching from THF to acetonitrile) may enhance solubility of intermediates .

Q. How do structural modifications (e.g., p-tolyl vs. chlorophenyl substituents) affect biological activity?

Comparative studies using analogs reveal:

  • Electron-withdrawing groups (e.g., -Cl) enhance anticancer activity by increasing electrophilicity and target binding .
  • Methoxy groups improve metabolic stability but may reduce solubility, requiring formulation adjustments . A SAR study in compared thieno[2,3-b]pyridines with oxadiazole derivatives, showing that hybrid structures (e.g., combining thienopyrimidine and oxadiazole) exhibit dual antimicrobial/anticancer activity .

Q. What analytical methods address purity discrepancies in HPLC vs. NMR data?

  • LC-MS couples separation with mass detection to identify low-abundance impurities .
  • 2D NMR techniques (e.g., COSY, HSQC) distinguish overlapping signals from byproducts .
  • Elemental analysis validates stoichiometric purity when HPLC/NMR results conflict .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final amide coupling step?

  • Activation reagents : Replace DCC with EDC·HCl or HATU for better carboxamide formation .
  • Moisture control : Use Schlenk lines or molecular sieves to prevent hydrolysis of activated intermediates .
  • Temperature modulation : Lower reaction temperature (-10°C) minimizes decomposition of sensitive reagents .

Q. What computational tools predict the compound’s drug-likeness and toxicity?

  • ADMET prediction : Software like SwissADME or PreADMET estimates bioavailability, CYP450 interactions, and hERG inhibition .
  • Molecular docking : AutoDock Vina or Glide simulates binding to targets (e.g., topoisomerase II) to prioritize analogs for synthesis .

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